N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a pyrrole moiety at the 2-position and a carboxamide group at the 6-position. Its structural complexity implies the use of advanced crystallographic tools like SHELX for refinement, as highlighted in .
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H24N4O2S/c26-19(23-16-7-3-1-2-4-8-16)14-22-20(27)15-9-10-17-18(13-15)28-21(24-17)25-11-5-6-12-25/h5-6,9-13,16H,1-4,7-8,14H2,(H,22,27)(H,23,26) |
InChI Key |
XDHKALMJBIEUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole group through a cyclization reaction. The cycloheptylamino group is then added via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several analogs reported in patents and biochemical studies. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
- Benzothiazole vs.
- Benzothiazole vs. Benzimidazole (): Benzimidazole’s adjacent nitrogen atoms create a planar, aromatic system, whereas benzothiazole’s sulfur may enhance lipophilicity, impacting membrane permeability .
- Pyrrole Substituents (): The Tanimoto coefficient (0.70–0.75) for pyrrole-containing ligands in suggests moderate structural similarity, which could correlate with shared target binding but divergent potency .
Pharmacological and Biochemical Comparisons
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Compounds: Benzimidazole derivatives demonstrated α-glucosidase inhibition and glucose uptake modulation, suggesting that the target’s benzothiazole core might exhibit similar metabolic activities but with altered efficacy due to structural differences .
- Patented Compounds: Quinoline- and indole-based molecules with pyrrole substituents were patented, likely for kinase or enzyme inhibition. The target’s cycloheptylamino group may improve pharmacokinetic profiles compared to smaller alkyl chains in these analogs .
- Ligands: The 3C1K ligand (Tanimoto 0.75) includes a tert-butylamino-2-oxoethyl group, akin to the target’s cycloheptylamino chain. Such bulky groups may influence steric interactions in binding pockets .
Research Findings and Data Analysis
Table 2: Hypothetical Activity and Property Comparison
- Synthesis Pathways: The target’s synthesis may parallel ’s stepwise amidation and heterocycle formation, though benzothiazole rings typically require oxidative cyclization of thioamide precursors .
- Crystallography: SHELX refinement () would be critical for resolving the target’s conformation, particularly the cycloheptyl group’s spatial arrangement .
Biological Activity
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antitumor, and enzymatic inhibition properties.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to benzothiazole derivatives. These studies typically employ minimum inhibitory concentration (MIC) assays to evaluate efficacy against various bacterial strains.
- Study Findings : In one study, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.8 to 100 µg/mL, indicating a promising potential for treating bacterial infections .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5f | 1.6 | Staphylococcus aureus |
| 5k | 0.8 | Escherichia coli |
Antitumor Activity
The compound has also shown potential as an antitumor agent. Research indicates that benzothiazole derivatives often exhibit cytotoxic effects on various cancer cell lines.
- Case Study : A recent investigation assessed the cytotoxicity of several benzothiazole derivatives on lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective tumor growth inhibition .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | 6.75 | Benzothiazole Derivative 8 |
| HCC827 | 5.13 | Benzothiazole Derivative 9 |
| NCI-H358 | 4.01 | Benzothiazole Derivative 15 |
Enzymatic Inhibition
The ability of this compound to inhibit specific enzymes is crucial for its therapeutic potential.
- Mechanism of Action : Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and proliferation. The binding interactions with DHFR active sites were elucidated through molecular docking studies, highlighting the compound's potential use in antibacterial therapies .
Q & A
Q. What synthetic strategies are optimal for preparing N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions, including:
- Step 1: Formation of the benzothiazole core via cyclization of substituted thioureas or coupling of 2-aminobenzothiazoles with carboxylic acid derivatives .
- Step 2: Introduction of the pyrrole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 3: Amidation with cycloheptylamine derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
Yield Optimization Strategies:
- Use high-purity starting materials to minimize side reactions.
- Optimize solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (60–90°C) to enhance regioselectivity .
- Monitor intermediates via TLC or HPLC to isolate pure products before subsequent steps.
Q. Table 1: Example Reaction Yields for Analogous Compounds
| Compound Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole-3-carboxamide | Ethanol, 70°C, 12 h | 60–70 | |
| Pyrrole-substituted derivatives | DMF, Pd(PPh₃)₄, 100°C | 45–55 |
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks for amide C=O (~1650 cm⁻¹), benzothiazole C-S (~690 cm⁻¹), and pyrrole N-H (~3400 cm⁻¹) .
- NMR Analysis:
- X-ray Crystallography: Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in benzothiazole-pyrrole systems) .
Example Data from Analogous Structures:
- Crystal Structure: A benzothiazole-pyrrole derivative showed dihedral angles of 6.5° between benzothiazole and pyrrole rings, with weak C–H···π interactions stabilizing the lattice .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should contradictory data be analyzed?
Methodological Answer:
Q. Table 2: Example Bioactivity Data for Related Compounds
| Compound Class | Target | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Benzothiazole-amide | HIV-1 protease | 0.45 | >100 | |
| Pyrrole-benzothiazole | Aurora kinase | 1.2 | 8.5 |
Q. How does the stereoelectronic profile of the cycloheptylamino group influence binding to biological targets?
Methodological Answer:
- Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate charge distribution and HOMO-LUMO gaps. The cycloheptyl group’s flexibility may enhance hydrophobic interactions but reduce entropy upon binding .
- SAR Studies: Compare with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) substituents. For example:
Q. What crystallization techniques yield high-quality crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol/ethyl acetate) for slow evaporation, which promotes ordered crystal growth .
- Temperature Control: Crystallize at 4°C to minimize thermal motion artifacts .
- Additive Screening: Introduce co-crystallants (e.g., PEG 4000) to stabilize weak intermolecular interactions (e.g., C–H···O) .
Example Crystallization Protocol:
Dissolve 10 mg of compound in 2 mL ethanol.
Layer with 1 mL ethyl acetate and store at 4°C for 72 h.
Collect needle-shaped crystals (0.2 × 0.1 × 0.1 mm³) for diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
